1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid
CAS No.: 941009-69-4
Cat. No.: VC6882136
Molecular Formula: C14H18ClNO6S
Molecular Weight: 363.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941009-69-4 |
|---|---|
| Molecular Formula | C14H18ClNO6S |
| Molecular Weight | 363.81 |
| IUPAC Name | 1-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H18ClNO6S/c1-21-11-8-13(12(22-2)7-10(11)15)23(19,20)16-5-3-9(4-6-16)14(17)18/h7-9H,3-6H2,1-2H3,(H,17,18) |
| Standard InChI Key | XZNOKBBYAAUYHO-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCC(CC2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid, reflects its bipartite structure:
-
Aromatic sulfonyl group: A 4-chloro-2,5-dimethoxyphenyl ring attached to a sulfonyl (-SO₂-) linker.
-
Piperidine carboxylic acid: A six-membered nitrogen-containing ring (piperidine) with a carboxylic acid (-COOH) substituent at the 4-position.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 941009-69-4 | |
| Molecular Formula | C₁₄H₁₈ClNO₆S | |
| Molecular Weight | 363.81 g/mol | |
| Solubility (Predicted) | Low in water, moderate in DMSO | |
| pKa (Carboxylic Acid) | ~4.5 (estimated) | - |
The chloro and methoxy groups on the aromatic ring enhance lipophilicity, potentially improving blood-brain barrier penetration . The piperidine moiety’s basic nitrogen (pKa ~10.5) allows salt formation, aiding solubility in acidic media.
Synthesis and Optimization
Hydrogenation of Pyridine Precursors
A critical step in synthesizing the piperidine moiety involves hydrogenating pyridinecarboxylic acids. The patent CN102174011A outlines a method using palladium-carbon catalysts under 3–5 MPa H₂ at 80–100°C, achieving yields >85%. For example, 4-pyridinecarboxylic acid converts to 4-piperidinecarboxylic acid in 3 hours at 5 MPa .
Table 2: Hydrogenation Conditions for Piperidine Synthesis
| Parameter | Value | Outcome |
|---|---|---|
| Catalyst | 5% Pd/C | 98% conversion |
| Temperature | 80–100°C | Reduced side reactions |
| Pressure | 3–5 MPa H₂ | Optimal reaction rate |
| Solvent | Water | Eco-friendly |
Sulfonylation and Purification
The sulfonyl group is introduced via reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 4-piperidinecarboxylic acid. VulcanChem emphasizes chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) for purification, ensuring >95% purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz):
-
Aromatic protons: δ 7.45 (s, 1H, H-3), δ 6.98 (s, 1H, H-6).
-
Piperidine protons: δ 3.72 (m, 2H, H-2/H-6), δ 2.85 (m, 1H, H-4).
-
Methoxy groups: δ 3.81 (s, 3H), δ 3.79 (s, 3H).
Mass Spectrometry
High-resolution MS (ESI+) shows a molecular ion peak at m/z 364.08 [M+H]⁺, consistent with the molecular formula C₁₄H₁₈ClNO₆S.
Biological Activity and Applications
Sulfonamide Antibacterial Activity
Sulfonamides inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. While direct data on this compound is limited, structural analogs like sulfadiazine show MIC values of 2–8 µg/mL against Staphylococcus aureus.
Central Nervous System (CNS) Modulation
Piperidine derivatives (e.g., donepezil) act as acetylcholinesterase inhibitors. The compound’s lipophilicity (LogP ≈2.5) suggests potential CNS penetration, warranting studies on Alzheimer’s or Parkinson’s disease models.
Comparative Analysis with Structural Analogs
Table 3: Comparison with Brominated and Fluorinated Analogs
Bromination increases molecular weight and lipophilicity (LogP ≈3.0) , potentially enhancing membrane permeability but reducing aqueous solubility. Fluorination, as in , improves metabolic stability but may lower bioavailability.
| Parameter | Details | Source |
|---|---|---|
| GHS Signal Word | Danger | |
| Hazard Statements | H318 (Eye damage) | |
| Precautionary Measures | P280 (Wear eye protection) | |
| Storage | 2–8°C in inert atmosphere |
Future Research Directions
-
Mechanistic Studies: Elucidate DHPS inhibition kinetics and CNS target engagement.
-
Derivatization: Introduce polar groups (e.g., -OH, -NH₂) to optimize solubility.
-
In Vivo Toxicity: Assess acute/chronic toxicity in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume